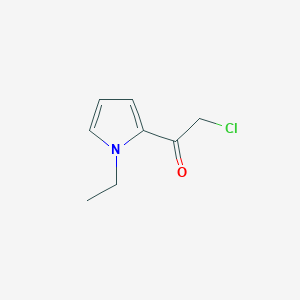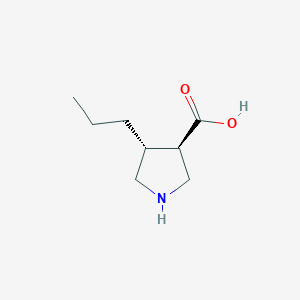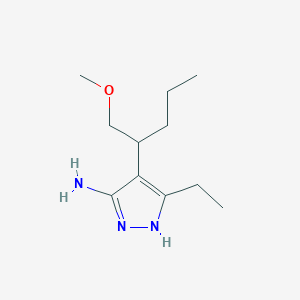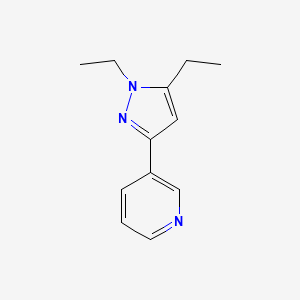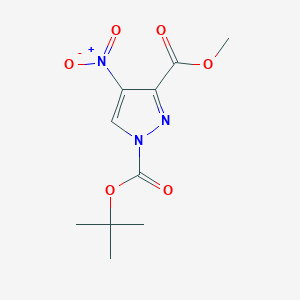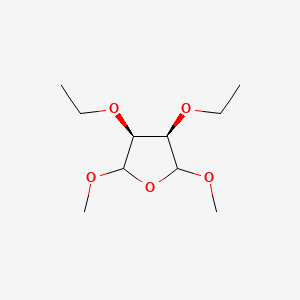
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the abietane family of diterpenes and is known for its resinous properties and various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of abietic acid, which is another diterpenoid acid found in rosin. The hydrogenation process typically uses a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of rosin from coniferous trees, followed by purification processes to isolate neoabietic acid. The extraction process includes solvent extraction and distillation techniques to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as neoabietic acid anhydride.
Reduction: Reduction reactions can convert it into abietyl alcohol.
Substitution: It can undergo substitution reactions with different reagents to form ureido derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and amines for substitution reactions. The conditions for these reactions vary, with temperatures ranging from room temperature to elevated temperatures depending on the desired product .
Major Products Formed
Major products formed from these reactions include neoabietic acid anhydride, abietyl alcohol, and various ureido derivatives .
Wissenschaftliche Forschungsanwendungen
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chemical derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: It has been investigated for its potential use in treating cardiovascular diseases and as an antiemetic agent.
Industry: It is used in the production of adhesives, varnishes, and other resin-based products
Wirkmechanismus
The mechanism of action of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to interact with 5HT3 and muscarinic receptors, which are involved in its antiemetic effects . Additionally, it can modulate the activity of protein tyrosine phosphatase 1B, which is relevant to insulin signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abietic Acid: Another diterpenoid acid found in rosin, with similar chemical properties but different biological activities.
Dehydroabietic Acid: A derivative of abietic acid with distinct chemical and biological properties.
Levopimaric Acid: Another resin acid with similar structural features but different applications.
Uniqueness
(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields, from chemistry to medicine, highlight its versatility and importance .
Eigenschaften
Molekularformel |
C20H30O2 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16?,17?,19-,20-/m1/s1 |
InChI-Schlüssel |
RSWGJHLUYNHPMX-OTGCGEFBSA-N |
Isomerische SMILES |
CC(C)C1=CC2=CCC3[C@@](C2CC1)(CCC[C@@]3(C)C(=O)O)C |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


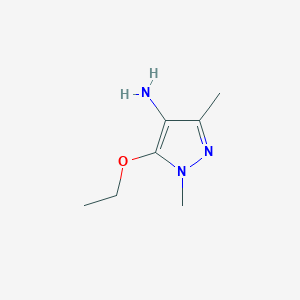
![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)


